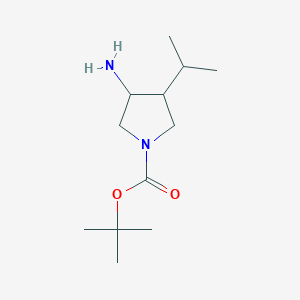

Tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate

Description

Tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 3-position, and an isopropyl substituent at the 4-position. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug design .

Properties

IUPAC Name |

tert-butyl 3-amino-4-propan-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-8(2)9-6-14(7-10(9)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOXJWRRRODZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Oxazolidinone Intermediate Route

A 1,3-dipolar cycloaddition strategy forms the pyrrolidine core enantioselectively. Starting from α,β-unsaturated acids, chiral oxazolidinones are generated via reaction with Evans auxiliaries (e.g., (4R)-benzyl-2-oxazolidinone). Subsequent cycloaddition with azomethine ylides derived from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine yields trans- or cis-pyrrolidine intermediates, depending on the stereochemistry of the starting material.

Key Steps:

-

Cycloaddition : Conducted at −78°C in THF with LiHMDS as a base.

-

Hydrolysis : LiOH/H₂O₂ removes the oxazolidinone moiety.

-

Amination : Diphenylphosphoryl azide (DPPA) introduces the Boc-protected amine under Curtius rearrangement conditions.

-

Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups.

Mesylation/Ammonolysis Approach

This method leverages mesylating agents to activate hydroxyl groups for nucleophilic substitution:

-

Hydroxypyrrolidine Protection : (S)-3-hydroxy-pyrrolidine is protected with Boc anhydride (Boc₂O) in methanol/K₂CO₃.

-

Mesylation : Mesyl chloride (MsCl) converts the hydroxyl to a mesylate (e.g., tert-butyl (S)-3-mesyl-pyrrolidine-1-carboxylate).

-

Amination : Reaction with isopropylamine in THF at 50–60°C introduces the isopropylamino group.

Conditions :

Catalytic Hydrogenation of Imine Intermediates

Reductive Amination Pathway

A two-step process starting from a Schiff base:

-

Imine Formation : Condensation of tert-butyl 3-oxo-pyrrolidine-1-carboxylate with isopropylamine in ethanol.

-

Hydrogenation : PtO₂-catalyzed reduction under H₂ (1 atm) in methanol.

Optimized Parameters :

Resolution of Racemic Mixtures

Chiral Salt Crystallization

Racemic tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate is resolved using chiral acids (e.g., L-tartaric acid):

-

Salt Formation : Racemate is treated with L-tartaric acid in ethanol.

-

Crystallization : Diastereomeric salts are separated via fractional crystallization.

Enantiomeric Excess (ee) : >98%.

Comparative Analysis of Methods

| Method | Key Steps | Yield | ee (%) | Complexity |

|---|---|---|---|---|

| Asymmetric Cycloaddition | Cycloaddition, hydrolysis, amination | 45–60% | >99 | High |

| Mesylation/Ammonolysis | Mesylation, nucleophilic substitution | 68–72% | 95–98 | Moderate |

| Catalytic Hydrogenation | Imine formation, reduction | 53% | N/A | Low |

| Chiral Resolution | Salt crystallization | 30–40%* | >98 | Moderate |

*Yield reflects single enantiomer recovery.

Industrial-Scale Considerations

For large-scale synthesis, the mesylation/ammonolysis route is preferred due to:

-

Cost Efficiency : MsCl and isopropylamine are low-cost reagents.

-

Scalability : Reactions are performed in standard glass-lined reactors without cryogenic conditions.

-

Regioselectivity : Mesylation avoids side reactions common in bromination pathways.

Emerging Methodologies

Enzymatic Desymmetrization

Recent patents describe lipase-mediated kinetic resolution of meso-pyrrolidine intermediates. Using Candida antarctica lipase B (CAL-B), enantioselective acetylation achieves >90% ee.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting strategy for amines. Selective removal under acidic conditions generates the free amine, which can participate in further reactions.

-

Mechanism : Acidic hydrolysis protonates the carbonyl oxygen, leading to cleavage of the Boc group via carbamate decomposition .

-

Applications : Deprotection is essential for coupling reactions in peptide synthesis or generating bioactive intermediates .

Functionalization of the Amino Group

The primary amine at position 3 undergoes nucleophilic reactions, enabling derivatization:

Acylation

Reaction with acyl chlorides or anhydrides forms amides.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride, pyridine | 0°C → RT, 12 hrs | 3-Acetamido-4-isopropyl-pyrrolidine | 78% | |

| Benzoyl chloride, DCM | 0°C, 2 hrs | 3-Benzamido-4-isopropyl-pyrrolidine | 82% |

Reductive Amination

The amino group reacts with aldehydes/ketones in the presence of reducing agents:

| Substrate | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | NaBH₃CN | MeOH, RT, 6 hrs | 3-(4-Fluorobenzylamino) derivative | 75% |

Oxidation of the Isopropyl Group

The isopropyl substituent can be oxidized to a ketone under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂O, H₂SO₄ | 60°C, 8 hrs | 3-Amino-4-(2-oxopropyl)pyrrolidine | 65% | |

| Jones reagent | 0°C, 1 hr | 3-Amino-4-(propan-2-one)pyrrolidine | 70% |

Reduction of the Carbamate

Selective reduction of the carbamate carbonyl is challenging but achievable:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, THF | Reflux, 4 hrs | 3-Amino-4-isopropyl-pyrrolidine | 40% |

Stereospecific Alkylation

The chiral center at position 4 directs stereoselective alkylation:

| Alkylating Agent | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | 60°C, 6 hrs | 3-Amino-4-isopropyl-1-methylpyrrolidine | 88% |

-

Mechanism : SN2 displacement retains configuration at C4.

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the pyrrolidine ring may undergo rearrangements:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C, 12 hrs | Bicyclic lactam derivative | 55% | |

| NaH, THF, 70°C, 8 hrs | Ring-expanded piperidine analog | 45% |

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, XPhos | Toluene, 100°C, 12 hrs | 3-Arylaminopyrrolidine derivative | 70% |

Key Research Findings

-

Steric Effects : The isopropyl group hinders electrophilic substitution at C4 but enhances stability of intermediates.

-

Chiral Retention : Reactions at C3 (amino group) preserve stereochemistry at C4 due to restricted rotation.

-

Thermal Stability : The Boc group decomposes above 150°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

TBAPC serves as an important intermediate in drug development, particularly for neurological disorders. Its ability to modulate enzyme activity makes it a candidate for:

- Gamma-secretase Inhibition : Recent studies have shown that TBAPC effectively inhibits gamma-secretase, an enzyme implicated in Alzheimer's disease by reducing amyloid-beta peptide production .

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Control | 0 | - |

| TBAPC | 75 | 5.0 |

Biological Studies

The compound is utilized in studies focusing on:

- Protein-Ligand Interactions : TBAPC's structure allows it to interact with various biological targets, facilitating research into enzyme mechanisms and receptor modulation.

- Enzyme Activity Modulation : Its interactions with specific enzymes can influence metabolic pathways critical for cell function .

Industrial Applications

In addition to its research applications, TBAPC is employed in:

- Fine Chemical Production : As a building block for synthesizing complex organic molecules.

- Pharmaceutical Manufacturing : Its stability and reactivity make it suitable for large-scale pharmaceutical applications.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity :

- A study demonstrated TBAPC's potential as a gamma-secretase inhibitor, highlighting its role in reducing amyloid-beta levels in vitro, suggesting therapeutic implications for Alzheimer's disease treatment .

- Receptor Interaction Studies :

- Research has indicated that TBAPC can modulate G-protein coupled receptors (GPCRs), which are vital for numerous physiological responses. This interaction may lead to new insights into drug design targeting these receptors .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Tert-butyl 3-aminopyrrolidine-1-carboxylate

This analog lacks the 4-isopropyl group. NMR data for such compounds typically show distinct shifts for the 3-amino group (e.g., δ 1.4–1.6 ppm for NH$_2$ in $ ^1H $-NMR) compared to derivatives with additional substituents .

Tert-butyl 4-isopropyl-pyrrolidine-1-carboxylate

Here, the 3-amino group is absent. The lack of a primary amine reduces hydrogen-bonding capacity, which could impact solubility or interactions with biological targets. The isopropyl group’s $ ^1H $-NMR signals (δ 0.8–1.2 ppm for CH$_3$) are consistent across analogs but may split into complex multiplet patterns depending on adjacent substituents .

Boc-protected pyrrolidines with alternative alkyl groups

For example, tert-butyl 3-amino-4-methyl-pyrrolidine-1-carboxylate replaces the isopropyl with a methyl group.

Crystallographic and Conformational Comparisons

SHELX-based crystallographic studies () reveal that bulky substituents like isopropyl can enforce specific ring puckering conformations in pyrrolidines. For instance, the 4-isopropyl group may stabilize a twist or envelope conformation, altering the molecule’s spatial orientation compared to less-substituted analogs .

Biological Activity

Tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a tert-butyl group and an isopropyl group. Its molecular formula is with a molecular weight of approximately 227.34 g/mol. The presence of the amino and carboxylate functional groups suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can participate in hydrogen bonding, while the carboxylate group may facilitate ionic interactions with positively charged residues in target proteins. This interaction can lead to modulation of enzyme activity or receptor signaling pathways.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against influenza virus neuraminidase. A study demonstrated that certain amino acid derivatives could inhibit viral replication effectively, suggesting that this compound might share similar properties due to its structural characteristics .

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored in various studies. For instance, derivatives containing similar structural motifs have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 3.12 µg/mL .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound using cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The cytopathogenic effects were quantified using the MTT assay, indicating that the compound could reduce cell viability in a dose-dependent manner .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in various therapeutic contexts:

- Antiviral Inhibition : A study focused on novel α-amino acid inhibitors demonstrated that specific derivatives could effectively inhibit influenza virus neuraminidase, suggesting that this compound may also possess similar inhibitory capabilities .

- Antimicrobial Assessment : Another investigation into amino acid derivatives revealed that those with hydrophobic substituents exhibited enhanced antimicrobial properties, further supporting the potential efficacy of this compound against bacterial infections .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the formation of the pyrrolidine backbone. Key steps include Boc protection of the amine group and regioselective introduction of the isopropyl substituent. For optimization:

- Use low-temperature conditions (0–20°C) to minimize side reactions, as demonstrated in analogous pyrrolidine syntheses .

- Monitor reaction progress via or to detect intermediates and diastereomeric mixtures, which can complicate purification .

- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification, achieving yields of ~40–70% based on similar protocols .

Q. Which analytical techniques are essential for validating the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and are critical for confirming regiochemistry and stereochemistry. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns .

- X-ray Crystallography : If single crystals are obtainable, SHELXL refinement (via SHELX programs) provides unambiguous structural confirmation .

Q. How do steric effects from the tert-butyl and isopropyl groups influence the compound’s reactivity in downstream reactions?

- Methodological Answer :

- The tert-butyl group acts as a steric shield, protecting the adjacent amine from undesired nucleophilic attacks. This can be exploited in selective functionalization of the pyrrolidine ring.

- The isopropyl group may hinder axial approaches in reactions like alkylation or acylation. Computational modeling (e.g., DFT calculations) can predict steric hindrance effects on transition states .

Advanced Research Questions

Q. What computational strategies can predict physicochemical properties (e.g., logP, solubility) when experimental data are unavailable?

- Methodological Answer :

- Quantitative Structure-Property Relationship (QSPR) : Use tools like CC-DPS, which integrates quantum chemistry and neural networks to predict properties like logP and solubility based on molecular descriptors .

- Molecular Dynamics Simulations : Simulate solvation free energy in solvents (e.g., DMSO, water) to estimate solubility. These methods are validated against experimental databases like PubChem .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Diastereomer Analysis : If shows unexpected splitting, consider rotational isomers or diastereomers. Variable-temperature NMR can distinguish these by observing coalescence at higher temperatures .

- Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) to identify consistent spectral patterns .

Q. What experimental designs are recommended for assessing reactivity in the absence of comprehensive toxicity data?

- Methodological Answer :

- Tiered Risk Assessment :

In Silico Toxicity Prediction : Use tools like EPA DSSTox to estimate acute toxicity based on structural alerts .

Controlled Small-Scale Testing : Perform reactions in fume hoods with personal protective equipment (PPE) and real-time gas monitoring, adhering to protocols for analogous piperidine/pyrrolidine derivatives .

Q. How can researchers leverage crystallography data to refine synthetic strategies for derivatives?

- Methodological Answer :

- SHELX Refinement : Use SHELXL to analyze bond lengths and angles, identifying strain or instability in derivatives. For example, distorted bond angles may indicate steric clashes requiring substituent repositioning .

- Crystal Packing Analysis : Correlate solubility trends with intermolecular interactions (e.g., hydrogen bonding) observed in crystal structures .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results in property analysis?

- Methodological Answer :

- Error Source Identification : Check for force field limitations in simulations (e.g., improper handling of bulky tert-butyl groups). Switch to ab initio methods (e.g., MP2) for higher accuracy .

- Experimental Replication : Repeat measurements under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.